N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide
Overview
Description
N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C18H15N3O. It is known for its unique structure, which includes a quinoxaline moiety attached to a phenyl ring, further connected to a cyclopropanecarboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety is synthesized through the condensation of o-phenylenediamine with a suitable diketone.
Coupling with Phenyl Ring: The quinoxaline derivative is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Cyclopropanecarboxamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoxaline moiety to a dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a candidate for anti-cancer research. The cyclopropanecarboxamide group may enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-quinoxalinyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
N-[4-(2-quinoxalinyl)phenyl]benzamide: Contains a benzamide group, offering different chemical properties and reactivity.
N-[4-(2-quinoxalinyl)phenyl]propionamide: Features a propionamide group, affecting its biological activity and applications.
Uniqueness
N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide stands out due to its cyclopropanecarboxamide group, which imparts unique chemical stability and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
N-(3-quinoxalin-2-ylphenyl)cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(12-8-9-12)20-14-5-3-4-13(10-14)17-11-19-15-6-1-2-7-16(15)21-17/h1-7,10-12H,8-9H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSGXXLVTMCOAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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